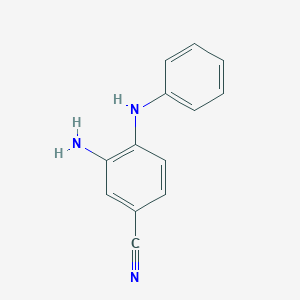

3-Amino-4-(phenylamino)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-anilinobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-9-10-6-7-13(12(15)8-10)16-11-4-2-1-3-5-11/h1-8,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOJDSWWUHQSEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358241 | |

| Record name | 3-Amino-4-(phenylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68765-52-6 | |

| Record name | 3-Amino-4-(phenylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4-(phenylamino)benzonitrile: Current Knowledge and Data Gaps

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves to consolidate the currently available chemical and physical data for 3-Amino-4-(phenylamino)benzonitrile. While this compound is commercially available and possesses a defined chemical structure, a comprehensive public-domain dataset of its experimental properties, detailed synthesis protocols, and biological activity remains notably scarce. This document summarizes the existing information and highlights significant data gaps to guide future research and development efforts.

Chemical and Physical Properties

This compound is an aromatic nitrile compound with the chemical formula C₁₃H₁₁N₃.[1][2][3] It is also recognized by its CAS Number 68765-52-6.[1][2][3][4] The molecular weight of the compound is approximately 209.25 g/mol .[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁N₃ | [1][2][3] |

| Molecular Weight | 209.25 g/mol | [4] |

| CAS Number | 68765-52-6 | [1][2][3][4] |

| Melting Point | 154 °C | [4] |

| Predicted Boiling Point | 408.6±35.0 °C | [4] |

| Predicted Density | 1.22±0.1 g/cm³ | [4] |

| Predicted pKa | 3.01±0.10 | [4] |

Synthesis and Characterization

A detailed and experimentally validated protocol for the synthesis of this compound is not described in the currently available scientific literature. While synthetic procedures for structurally related molecules, such as 3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one, have been published, these methods are not directly transferable.

The synthesis of related aminobenzonitriles often involves multi-step reactions, including nucleophilic aromatic substitution or cross-coupling reactions. A logical, though unverified, synthetic approach could involve the reaction of a suitably substituted diaminobenzene derivative with a phenylating agent, followed by the introduction of the nitrile group.

Hypothetical Synthetic Workflow:

Caption: A potential, unverified workflow for the synthesis of this compound.

Characterization:

Due to the lack of published experimental data, a detailed description of the spectroscopic characteristics of this compound cannot be provided. For novel synthesis of this compound, the following analytical techniques would be essential for structural confirmation:

-

¹H NMR Spectroscopy: To determine the number and environment of protons.

-

¹³C NMR Spectroscopy: To identify the number and types of carbon atoms.

-

FT-IR Spectroscopy: To identify functional groups such as N-H (amine) and C≡N (nitrile).

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Elemental Analysis: To confirm the empirical formula.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the biological activity, mechanism of action, or any associated signaling pathways for this compound. The commercial availability of this compound as a "Protein Degrader Building Block" suggests a potential application in the development of PROTACs (Proteolysis Targeting Chimeras) or molecular glues.[1][2]

Logical Relationship for Potential Application:

Caption: A conceptual diagram illustrating the potential use of the title compound in PROTAC development.

Conclusion and Future Directions

This compound is a chemical entity with established basic identifiers but a significant lack of in-depth characterization in the public domain. To fully assess the potential of this molecule, particularly in the context of drug discovery and development, future research should focus on:

-

Development and publication of a robust and reproducible synthesis protocol.

-

Comprehensive spectroscopic characterization (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) to establish a reference dataset.

-

Screening for biological activity across various assays to identify potential therapeutic targets.

-

If activity is identified, subsequent studies to elucidate the mechanism of action and any involved signaling pathways.

This technical guide underscores the current data-deficient status of this compound and serves as a call for foundational research to unlock its potential.

References

- 1. 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. appchemical.com [appchemical.com]

- 4. This compound | 68765-52-6 [amp.chemicalbook.com]

An In-Depth Technical Guide to 3-Amino-4-(phenylamino)benzonitrile (CAS number 68765-52-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information contained herein is based on publicly available data, which is limited for this specific compound. Independent verification and further research are strongly recommended.

Introduction

3-Amino-4-(phenylamino)benzonitrile is a substituted aromatic nitrile compound with the CAS number 68765-52-6. Its chemical structure features a benzonitrile core with an amino group at the 3-position and a phenylamino group at the 4-position. This arrangement of functional groups suggests potential applications in medicinal chemistry and materials science, as aminobenzonitrile derivatives are known to be versatile building blocks in the synthesis of various heterocyclic compounds and have been investigated for a range of biological activities.

This technical guide aims to provide a comprehensive overview of the available information on this compound, including its physicochemical properties, and to highlight the current gaps in the scientific literature regarding its synthesis, characterization, and biological activity.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that much of this data is predicted or sourced from chemical supplier databases and may not be experimentally verified.

| Property | Value | Source |

| CAS Number | 68765-52-6 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₃H₁₁N₃ | Chemical Supplier Catalogs[1] |

| Molecular Weight | 209.25 g/mol | Chemical Supplier Catalogs[1] |

| Melting Point | 154 °C | Chemical Supplier Catalogs |

| Boiling Point | 408.6±35.0 °C (Predicted) | Chemical Supplier Catalogs |

| Density | 1.22±0.1 g/cm³ (Predicted) | Chemical Supplier Catalogs |

| Purity | ≥96% | Chemical Supplier Catalogs[1] |

Synthesis and Characterization

Postulated Synthetic Pathway

A potential synthetic approach could involve the nucleophilic aromatic substitution of a suitable precursor, such as 3-amino-4-fluorobenzonitrile or 3-amino-4-chlorobenzonitrile, with aniline. The reaction would likely be carried out in the presence of a base and a suitable solvent.

Alternatively, a Buchwald-Hartwig amination reaction could be employed, coupling a protected 3-amino-4-halobenzonitrile with aniline in the presence of a palladium catalyst and a suitable ligand.

It is crucial to emphasize that these are hypothetical pathways and would require experimental validation and optimization.

Spectroscopic Data

No publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) for this compound has been identified. For unambiguous structure confirmation and purity assessment, the acquisition of this data is essential.

Biological Activity and Potential Applications

There is currently no published research detailing the biological activity, mechanism of action, or signaling pathways associated with this compound.

However, the broader class of aminobenzonitrile derivatives has been explored for various therapeutic applications. For instance, certain aminobenzonitrile compounds have been investigated as inhibitors of specific enzymes or as scaffolds for the development of novel therapeutic agents. The presence of the amino and phenylamino groups on the benzonitrile core of the target molecule provides multiple sites for potential biological interactions and further chemical modifications.

Given its structural motifs, potential areas of investigation for this compound could include:

-

Kinase Inhibition: Many kinase inhibitors feature an aniline or related nitrogen-containing heterocyclic core.

-

Antimicrobial Activity: Substituted benzonitriles have been explored for their antibacterial and antifungal properties.

-

Anticancer Research: The aminobenzonitrile scaffold is present in some compounds investigated for their antiproliferative effects.

These remain speculative areas of research until experimental data becomes available.

Experimental Protocols

Due to the lack of published experimental work on this compound, no established protocols for its use in biological or chemical assays can be provided. Researchers interested in investigating this compound would need to develop and validate their own experimental procedures.

Logical Relationships and Workflows

The following diagram illustrates a logical workflow for the initial investigation of this compound.

References

An In-depth Technical Guide to 3-Amino-4-(phenylamino)benzonitrile: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-(phenylamino)benzonitrile is a crucial chemical intermediate that has garnered significant attention in the field of medicinal chemistry, particularly as a versatile building block in the synthesis of targeted protein degraders. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and its emerging role in the development of novel therapeutics. Detailed experimental protocols for its synthesis and characterization, though not publicly available in extensive detail, are discussed based on related chemical transformations. Furthermore, this document elucidates its function within the broader context of targeted protein degradation, a revolutionary approach in drug discovery.

Molecular Structure and Properties

This compound, with the CAS Number 68765-52-6, is an aromatic nitrile derivative. Its molecular structure features a benzonitrile core substituted with an amino group at the 3-position and a phenylamino group at the 4-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁N₃ | [1][2][3] |

| Molecular Weight | 209.25 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| CAS Number | 68765-52-6 | [1][2][3] |

| SMILES | N#Cc1ccc(c(c1)N)Nc1ccccc1 | [3] |

| Melting Point | 154 °C | [2] |

| Appearance | Not explicitly stated, likely a solid | N/A |

| Solubility | Not explicitly stated | N/A |

Synthesis and Characterization

A general procedure for similar reactions, as described for related aminobenzamides, involves the condensation of a diaminobenzene derivative with a suitable carboxylic acid or its derivative.[4] Another potential route could be the dehydration of a corresponding aminobenzamide precursor.[5]

Spectroscopic Data

Dedicated spectroscopic data for this compound is not widely published. However, based on the analysis of its structural isomers and related compounds, the following spectral characteristics can be anticipated.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Peaks/Signals |

| ¹H NMR | Aromatic protons (multiple signals in the range of ~6.5-7.5 ppm), NH₂ protons (a broad singlet), and NH proton (a singlet). |

| ¹³C NMR | Aromatic carbons (multiple signals in the range of ~110-150 ppm), and the nitrile carbon (~115-120 ppm). |

| FT-IR (cm⁻¹) | N-H stretching (for both primary and secondary amines, ~3300-3500 cm⁻¹), C≡N stretching (~2220-2260 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching. |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ at approximately 209.10. |

For comparison, the related compound 4-(Phenylamino)benzonitrile exhibits ¹H NMR signals at δ 7.46 (d, J = 8.4 Hz, 2H), 7.36 (t, J = 8.0 Hz, 2H), 7.17 (d, J = 8.0 Hz, 2H), 7.13 (t, J = 7.2 Hz, 1H), 6.97 (d, J = 8.4 Hz, 2H), and 6.18 (bs, 1H) in CDCl₃. Its ¹³C NMR shows peaks at δ 147.9, 139.9, 133.7, 129.6, 123.9, 121.1, 119.9, 114.8, and 101.3 ppm.

Role in Drug Discovery: A Protein Degrader Building Block

The primary significance of this compound in contemporary drug discovery lies in its classification as a "Protein Degrader Building Block" .[1] This designates it as a key component in the construction of Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degradation technologies.

PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule generally consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ligase, and a linker that connects these two ligands.

The aminobenzonitrile scaffold of this compound makes it an attractive component for the linker region of a PROTAC. The amino and phenylamino groups provide points for chemical modification and attachment to the target-binding and E3 ligase-binding moieties. The rigidity and defined geometry of the aromatic rings can influence the spatial orientation of the two ends of the PROTAC, which is a critical factor for the efficient formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequent protein degradation.

Experimental Protocols

As previously mentioned, a specific and detailed experimental protocol for the synthesis of this compound is not widely available. However, a general protocol for a related transformation, the synthesis of an aminobenzamide, is presented below to illustrate a potential synthetic strategy.

Hypothetical Synthesis of a Diarylamine Derivative (Illustrative)

This protocol is adapted from procedures for related compounds and is for illustrative purposes only.

Reaction: Buchwald-Hartwig amination of 3-amino-4-bromobenzonitrile with aniline.

Materials:

-

3-amino-4-bromobenzonitrile

-

Aniline

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction flask, add 3-amino-4-bromobenzonitrile, the palladium catalyst, and the ligand.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent, followed by aniline and the base.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir under the inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization: The purified product would then be characterized by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.

Logical Relationships and Experimental Workflows

The utility of this compound as a building block can be conceptualized in a logical workflow for the development of targeted protein degraders.

This workflow illustrates the central role of linker design, where building blocks like this compound are incorporated to create a library of PROTAC molecules. The properties of the linker, influenced by the structure of this building block, are critical for the success of the subsequent screening and optimization steps.

Conclusion

This compound is a valuable and versatile building block in the rapidly advancing field of targeted protein degradation. Its unique structure provides a scaffold for the synthesis of sophisticated linker moieties in PROTACs and other protein degraders. While detailed public data on its synthesis and specific applications are currently limited, its commercial availability as a "Protein Degrader Building Block" underscores its importance to researchers in academic and industrial drug discovery settings. Further exploration and publication of its use in novel therapeutics are anticipated to grow as the field of targeted protein degradation continues to expand.

References

- 1. EP1107948A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile - Google Patents [patents.google.com]

- 2. 3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof - Google Patents [patents.google.com]

- 5. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Synthesis of 3-Amino-4-(phenylamino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthetic route for 3-Amino-4-(phenylamino)benzonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in a two-step process, commencing with the formation of a key nitro intermediate followed by its reduction to the target amine. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and further research.

Chemical Overview

| Compound | This compound |

| CAS Number | 68765-52-6[1] |

| Molecular Formula | C₁₃H₁₁N₃[1] |

| Molecular Weight | 209.25 g/mol [1] |

| Typical Purity | ≥96%[1] |

| Applications | Protein Degrader Building Block[1] |

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step reaction sequence. The first step involves a nucleophilic aromatic substitution (SNAr) reaction to form the intermediate, 3-Nitro-4-(phenylamino)benzonitrile. The subsequent step is the reduction of the nitro group to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Nitro-4-(phenylamino)benzonitrile

This procedure is adapted from a similar synthesis of 3-nitro-4-(propylamino)benzonitrile.[2] The reaction involves the nucleophilic aromatic substitution of the chlorine atom in 4-chloro-3-nitrobenzonitrile by aniline. The electron-withdrawing nitro group activates the para-position to facilitate this substitution.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) |

| 4-Chloro-3-nitrobenzonitrile | 182.58 | - |

| Aniline | 93.13 | 1.022 |

| Triethylamine | 101.19 | 0.726 |

| Tetrahydrofuran (THF) | 72.11 | 0.889 |

Procedure:

-

To a stirred solution of 4-chloro-3-nitrobenzonitrile (1.0 eq) in tetrahydrofuran (THF), add aniline (1.1 eq) and triethylamine (1.2 eq) as a base to scavenge the HCl byproduct.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

-

To the resulting residue, add water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol.

-

The crude product can be further purified by recrystallization from ethanol to yield 3-Nitro-4-(phenylamino)benzonitrile as a solid.

Quantitative Data (Hypothetical based on similar reactions):

| Parameter | Value |

| Yield | 85-95% |

| Purity (by HPLC) | >98% |

| Melting Point | Not reported |

Step 2: Synthesis of this compound

The reduction of the aromatic nitro group can be achieved through various methods. Catalytic hydrogenation is a common and clean method.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| 3-Nitro-4-(phenylamino)benzonitrile | 239.23 |

| Palladium on Carbon (10% Pd/C) | - |

| Ethanol | 46.07 |

| Hydrogen Gas | 2.02 |

Procedure:

-

In a hydrogenation vessel, dissolve 3-Nitro-4-(phenylamino)benzonitrile (1.0 eq) in ethanol.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (typically 1-4 bar) at room temperature.

-

Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by column chromatography or recrystallization if necessary.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Yield | >90% |

| Purity (by HPLC) | >99% |

| Melting Point | Not reported |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Safety and Handling

-

4-Chloro-3-nitrobenzonitrile is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Aniline is toxic and a suspected carcinogen. Work in a well-ventilated fume hood and use appropriate PPE.

-

Tetrahydrofuran (THF) is flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources.

-

Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care.

-

Hydrogen gas is highly flammable. Ensure all equipment is properly grounded and there are no ignition sources present during hydrogenation.

This guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the described protocols to suit their specific laboratory conditions and scale requirements.

References

Unraveling the Role of 3-Amino-4-(phenylamino)benzonitrile in Targeted Protein Degradation

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While a direct, independent mechanism of action for 3-Amino-4-(phenylamino)benzonitrile is not extensively documented in publicly available research, its primary significance in the biomedical field lies in its role as a crucial building block for a revolutionary class of therapeutic agents known as PROteolysis TArgeting Chimeras (PROTACs). This guide elucidates the function of this compound within the broader context of targeted protein degradation, a cutting-edge strategy in drug development.

The PROTAC Mechanism: A Paradigm Shift in Therapeutics

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs), often those implicated in disease. Unlike traditional inhibitors that merely block a protein's function, PROTACs physically remove the target protein from the cell.

The general mechanism of action for a PROTAC is a cyclical process, as illustrated in the signaling pathway diagram below.

Figure 1: The catalytic cycle of a PROTAC.

Role of this compound as a Building Block

The compound this compound is classified as a "Protein Degrader Building Block".[1] This indicates that it serves as a synthetic precursor or a fragment for the construction of more complex molecules, specifically PROTACs. Its chemical structure is amenable to modification, allowing for the attachment of a linker and a ligand for a target protein.

In the architecture of a PROTAC, there are three key components:

-

A ligand for the Protein of Interest (POI): This part of the molecule specifically binds to the target protein that needs to be degraded.

-

A ligand for an E3 Ubiquitin Ligase: This component recruits an E3 ligase, an enzyme that facilitates the transfer of ubiquitin to a target protein.

-

A linker: This flexible chain connects the POI ligand and the E3 ligase ligand, enabling the formation of a stable ternary complex between the POI and the E3 ligase.

The workflow for developing a PROTAC using a building block like this compound is a multi-step process.

Figure 2: A generalized workflow for PROTAC development.

Quantitative Data and Experimental Protocols

As this compound is a building block, quantitative data regarding its biological activity is typically generated in the context of the final PROTAC molecule it is incorporated into. The efficacy of a PROTAC is assessed through a variety of experimental protocols.

Key Experimental Assays for PROTAC Evaluation

| Experiment Type | Purpose | Key Parameters Measured |

| Western Blotting | To quantify the reduction in the levels of the target protein. | DC₅₀ (concentration for 50% degradation), Dₘₐₓ (maximum degradation) |

| Cell Viability Assays (e.g., MTT, CellTiter-Glo) | To determine the cytotoxic or cytostatic effects of the PROTAC on cancer cell lines. | IC₅₀ (concentration for 50% inhibition of cell growth) |

| Ternary Complex Formation Assays (e.g., SPR, ITC) | To measure the binding affinity and thermodynamics of the PROTAC to the POI and E3 ligase. | Kᴅ (dissociation constant) |

| Ubiquitination Assays | To confirm that the PROTAC induces ubiquitination of the target protein. | Detection of polyubiquitinated POI |

| Proteasome Inhibition Control | To verify that the observed protein degradation is dependent on the proteasome. | Rescue of protein degradation by proteasome inhibitors (e.g., MG132) |

Detailed Methodologies

Western Blotting Protocol for Protein Degradation:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with a primary antibody specific for the target protein. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities to determine the extent of protein degradation relative to a loading control (e.g., GAPDH, β-actin).

Conclusion

References

An In-Depth Technical Guide to 3-Amino-4-(phenylamino)benzonitrile: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on the solubility and stability of the chemical compound 3-Amino-4-(phenylamino)benzonitrile. Due to the limited publicly available quantitative data for this specific molecule, this document outlines its known physicochemical properties and presents generalized, yet detailed, experimental protocols for determining its solubility and stability profiles. These methodologies are based on standard practices in the pharmaceutical and chemical research industries for compounds of a similar structural class. Furthermore, this guide explores the potential application of this compound as a kinase inhibitor and illustrates a general workflow for its synthesis and screening. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the evaluation and potential application of this compound.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, some fundamental properties have been reported by chemical suppliers. These are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁N₃ | --INVALID-LINK--, --INVALID-LINK--[1] |

| Molecular Weight | 209.25 g/mol | --INVALID-LINK--[2] |

| Melting Point | 154 °C | --INVALID-LINK--[3] |

| Boiling Point (Predicted) | 408.6 ± 35.0 °C | --INVALID-LINK--[3] |

| Density (Predicted) | 1.22 ± 0.1 g/cm³ | --INVALID-LINK--[3] |

| pKa (Predicted) | 3.01 ± 0.10 | --INVALID-LINK--[3] |

| Appearance | Not specified | --INVALID-LINK--[2] |

| Purity | ≥ 96% | --INVALID-LINK-- |

| Storage | 2-8°C Refrigerator | --INVALID-LINK--[2] |

Solubility Profile: Experimental Protocol

Objective

To determine the quantitative solubility of this compound in a range of aqueous and organic solvents at a specified temperature.

Materials

-

This compound

-

Solvents: Purified water, 0.1 N HCl, 0.1 N NaOH, Phosphate Buffered Saline (PBS) pH 7.4, Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile, Dichloromethane, Ethyl Acetate.

-

Calibrated analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Validated HPLC method for the quantification of this compound

Experimental Workflow

Caption: A generalized workflow for determining the solubility of a compound.

Data Presentation

The results should be compiled into a table as shown below.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Purified Water | 25 | ||

| 0.1 N HCl | 25 | ||

| 0.1 N NaOH | 25 | ||

| PBS (pH 7.4) | 37 | ||

| DMSO | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Acetonitrile | 25 | ||

| Dichloromethane | 25 | ||

| Ethyl Acetate | 25 |

Stability Profile: Experimental Protocol

The stability of this compound under various stress conditions has not been publicly documented. A forced degradation study is essential to understand its intrinsic stability and to develop a stability-indicating analytical method.

Objective

To evaluate the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Materials

-

This compound

-

Reagents for stress conditions: Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide

-

Solvents for sample preparation (e.g., Acetonitrile, Methanol, Water)

-

Calibrated pH meter

-

Photostability chamber

-

Temperature and humidity-controlled oven

-

HPLC or LC-MS/MS system for separation and identification of degradation products

Experimental Workflow

Caption: A standard workflow for conducting forced degradation studies.

Data Presentation

The stability data should be summarized in a table.

| Stress Condition | Time (hours) | % Assay of Parent Compound | % Degradation | Number of Degradants |

| Acid Hydrolysis | 0 | |||

| (0.1 N HCl, RT) | 2 | |||

| 8 | ||||

| 24 | ||||

| Base Hydrolysis | 0 | |||

| (0.1 N NaOH, RT) | 2 | |||

| 8 | ||||

| 24 | ||||

| Oxidative | 0 | |||

| (3% H₂O₂, RT) | 2 | |||

| 8 | ||||

| 24 | ||||

| Thermal | 0 | |||

| (60°C) | 24 | |||

| 48 | ||||

| Photolytic | 0 | |||

| (ICH Q1B) | 24 |

Potential Application as a Kinase Inhibitor

Compounds with a phenylamino-benzonitrile or similar scaffolds have been investigated as inhibitors of various protein kinases, which are crucial in cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, including cancer.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a simplified, hypothetical signaling pathway where a kinase is a key component. This compound, as a potential kinase inhibitor, could block the phosphorylation of a downstream substrate, thereby inhibiting the signaling cascade.

Caption: A diagram showing the potential inhibitory action on a kinase signaling pathway.

Experimental Workflow for Kinase Inhibitor Screening

A general workflow for screening and characterizing a potential kinase inhibitor is outlined below.

Caption: A typical workflow for the initial screening of a potential kinase inhibitor.

Synthesis

Conclusion

This compound is a compound with potential applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors. This technical guide has provided its known physicochemical properties and has outlined detailed, generalized experimental protocols for the determination of its solubility and stability. While specific quantitative data for this molecule is lacking in public databases, the methodologies and workflows presented here provide a solid foundation for researchers to conduct a thorough evaluation. Further experimental work is required to fully characterize the solubility, stability, and biological activity of this compound.

References

The Potent Kinase Inhibitory Activity of 3-Amino-4-(phenylamino)benzonitrile Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-4-(phenylamino)benzonitrile scaffold and its heterocyclic bioisosteres, particularly the 4-phenylamino-3-quinolinecarbonitrile core, have emerged as a significant class of compounds in medicinal chemistry, demonstrating potent inhibitory activity against various protein kinases. This technical guide provides an in-depth overview of the biological activity of these derivatives, with a primary focus on their role as Src family kinase inhibitors. It includes a compilation of quantitative data, detailed experimental methodologies, and a visualization of the relevant signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Biological Activity and Therapeutic Potential

Derivatives based on the 4-phenylamino-3-quinolinecarbonitrile scaffold are potent, ATP-competitive inhibitors of Src family kinases.[1][2] The proto-oncogene tyrosine-protein kinase Src plays a crucial role in various cellular processes, including cell growth, division, migration, and survival.[3] Its dysregulation is implicated in the progression of numerous solid tumors, making it a key target for cancer therapy.

One of the most prominent examples from this class of compounds is Bosutinib (SKI-606), an orally administered dual inhibitor of Src and Abl kinases.[4][5] It has been approved for the treatment of chronic myeloid leukemia (CML), particularly for patients who have developed resistance or intolerance to other therapies.[4][5] The mechanism of action involves binding to the kinase domain of BCR-ABL and Src, thereby inhibiting the downstream signaling pathways that drive malignant cell proliferation and survival.[6][7]

The structure-activity relationship (SAR) studies of these compounds have revealed several key features for optimal activity. These include the nature of the substituents on the 4-anilino group and the substitution pattern on the quinoline ring, particularly at the C-6 and C-7 positions.[1][8]

Quantitative Data on Kinase Inhibition

The following tables summarize the in vitro inhibitory activities of selected 4-phenylamino-3-quinolinecarbonitrile derivatives against Src kinase and in cell-based assays. The data is compiled from various studies to provide a comparative overview.

Table 1: In Vitro Src Kinase Inhibitory Activity of Selected 4-Phenylamino-3-quinolinecarbonitrile Derivatives

| Compound ID | 4-Anilino Substituent | C-6 Substituent | C-7 Substituent | Src IC50 (nM) | Reference |

| 1a | 2,4-dichlorophenyl | Methoxy | Methoxy | 30 | [8] |

| 1c | 2,4-dichloro-5-methoxyphenyl | Methoxy | Methoxy | - | [8] |

| 2c | 2,4-dichloro-5-methoxyphenyl | Methoxy | 3-(morpholin-4-yl)propoxy | - | [8] |

| 25 | 2,4-dichlorophenyl | Methoxy | 3-morpholinopropoxy | 3.8 | [1] |

| 31a (Bosutinib) | 2,4-dichloro-5-methoxyphenyl | Methoxy | 3-(4-methylpiperazin-1-yl)propoxy | 1.2 | [8] |

Table 2: Cellular Activity of Selected 4-Phenylamino-3-quinolinecarbonitrile Derivatives

| Compound ID | Cell Line | Assay Type | IC50 (nM) | Reference |

| 25 | Src-transformed fibroblasts | Cell Proliferation | 940 | [1] |

| 31a (Bosutinib) | Src-transformed fibroblasts | Cell Proliferation | 100 | [8] |

| SKI-606 (Bosutinib) | Breast Cancer Cell Lines | Cell Migration | 100-300 | [7] |

| SKI-606 (Bosutinib) | Breast Cancer Cell Lines | Cell Invasion | ~250 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound derivatives and their analogs.

Synthesis of 4-Phenylamino-3-quinolinecarbonitrile Derivatives

A general synthetic route for the preparation of 4-phenylamino-3-quinolinecarbonitrile derivatives involves the reaction of a substituted 4-chloro-3-quinolinecarbonitrile intermediate with the appropriately substituted aniline. The 4-chloro-3-quinolinecarbonitrile intermediate can be synthesized from the corresponding 4-hydroxy-3-quinolinecarbonitrile, which in turn can be prepared from substituted anilines and ethyl (ethoxymethylene)cyanoacetate. Further modifications, such as the introduction of various side chains at the C-7 position, are typically achieved by nucleophilic substitution of a suitable leaving group (e.g., a fluoro or methoxy group) with the desired amine.[8][9]

In Vitro Src Kinase Inhibition Assay (ELISA-based)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the Src kinase.

-

Plate Preparation: 96-well ELISA plates are coated with a Src kinase substrate, such as poly(Glu, Tyr)4:1.

-

Kinase Reaction: Recombinant c-Src catalytic domain is incubated in the wells with the test compound at various concentrations, the substrate, and ATP in a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, and 2 mM MgCl2).

-

Detection: After incubation, the wells are washed, and a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine monoclonal antibody is added.

-

Signal Measurement: Following another washing step, a colorimetric HRP substrate is added, and the absorbance is measured using a microplate reader. The IC50 value is calculated from the dose-response curve.[10]

Cellular Proliferation Assay

This assay determines the effect of the compounds on the proliferation of cancer cells that are dependent on Src kinase activity.

-

Cell Seeding: Src-transformed fibroblast cells or other relevant cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

Viability Measurement: Cell viability is assessed using a standard method such as the MTT or XTT assay, which measures the metabolic activity of the cells.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells, and the IC50 value is determined.[1][8]

Western Blot Analysis of Protein Phosphorylation

This method is used to assess the inhibition of Src kinase activity within intact cells by measuring the phosphorylation status of its downstream targets.

-

Cell Lysis: Cells treated with the test compounds are lysed to extract total cellular proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of Src (e.g., p-Src Tyr416) or its downstream effectors (e.g., p-FAK). Total protein levels are also assessed as a loading control.

-

Detection: After incubation with a secondary antibody conjugated to HRP, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7]

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the Src kinase signaling pathway targeted by 4-phenylamino-3-quinolinecarbonitrile inhibitors and a general workflow for their evaluation.

References

- 1. Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. SKI-606 (bosutinib), a novel Src kinase inhibitor, suppresses migration and invasion of human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Facile preparation of new 4-phenylamino-3-quinolinecarbonitrile Src kinase inhibitors via 7-fluoro intermediates: identification of potent 7-amino analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

3-Amino-4-(phenylamino)benzonitrile: A Technical Review for Drug Discovery Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-(phenylamino)benzonitrile is a substituted benzonitrile compound that has garnered interest within the medicinal chemistry landscape. Its structural motif, featuring a diaminobenzene core with a phenyl substituent, positions it as a versatile scaffold and a potential pharmacophore for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the available scientific and technical data on this compound, with a focus on its chemical properties, synthesis, and potential applications in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁N₃ | [1][2] |

| Molecular Weight | 209.25 g/mol | [1][2] |

| CAS Number | 68765-52-6 | [1][2] |

| Melting Point | 154 °C | [1] |

| Boiling Point (Predicted) | 408.6 ± 35.0 °C | [1] |

| Density (Predicted) | 1.22 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 3.01 ± 0.10 | [1] |

Synthesis

While specific, detailed protocols for the synthesis of this compound are not extensively reported in publicly available literature, a general synthetic approach can be inferred from standard organic chemistry principles and procedures for analogous compounds. A plausible synthetic workflow is outlined below.

General Synthetic Workflow

The synthesis of this compound likely involves a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. One potential route could start from a di-substituted benzene ring, such as 3-amino-4-chlorobenzonitrile, which can then react with aniline.

Experimental Protocol (Hypothetical):

-

Reactant Preparation: In a flame-dried round-bottom flask, dissolve 3-amino-4-halobenzonitrile (1 equivalent) and aniline (1.1 equivalents) in an appropriate anhydrous solvent (e.g., toluene or dioxane).

-

Catalyst and Ligand Addition: Add a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).

-

Base Addition: Add a base, such as sodium tert-butoxide or cesium carbonate (2-3 equivalents).

-

Reaction Execution: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture to the required temperature (typically 80-120 °C) with stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Biological Activity and Potential Applications

The available information suggests that this compound may possess antiproliferative and antimicrobial properties. However, detailed studies are required to validate these preliminary findings and to elucidate the mechanism of action.

Use as a Scaffold in Drug Discovery

The structure of this compound makes it an attractive starting point or intermediate for the synthesis of more complex molecules with potential therapeutic value. The amino and phenylamino groups provide reactive sites for further functionalization, allowing for the generation of a library of derivatives for biological screening. This approach is common in drug discovery to explore the structure-activity relationship (SAR) and to optimize lead compounds.

The core structure is particularly relevant in the design of kinase inhibitors, where the aniline and amino groups can be modified to interact with the hinge region and other key residues of the ATP-binding pocket of various kinases.

Conclusion

This compound is a chemical entity with potential for further exploration in the field of drug discovery. Its chemical properties are reasonably well-defined, and its synthesis is achievable through established synthetic methodologies. While direct and extensive biological data is currently sparse in the public domain, its structural features suggest it could serve as a valuable building block for the development of new therapeutic agents, particularly in the area of oncology and infectious diseases. Further research is warranted to fully characterize its biological activity, elucidate its mechanism of action, and explore its potential as a lead scaffold in medicinal chemistry programs. Researchers and drug development professionals are encouraged to investigate this compound and its derivatives to unlock their full therapeutic potential.

References

3-Amino-4-(phenylamino)benzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-(phenylamino)benzonitrile, a chemical compound identified by the CAS number 68765-52-6, holds potential interest within the field of medicinal chemistry, particularly as a building block for more complex molecules. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties. However, it is important to note that detailed information regarding its discovery, a specific, reproducible synthesis protocol, extensive experimental data, and a well-defined biological mechanism of action are not extensively documented in publicly accessible scientific literature. This guide summarizes the existing data and highlights the areas where further research is needed.

Introduction

This compound is a substituted benzonitrile with both an amino and a phenylamino group attached to the benzene ring. Its chemical structure suggests potential applications as a scaffold in the synthesis of various heterocyclic compounds and as a fragment in the design of bioactive molecules. Notably, it has been categorized as a "Protein Degrader Building Block," indicating its potential utility in the development of therapeutic agents that function through targeted protein degradation.

Physicochemical Properties

The known quantitative data for this compound is limited. The following table summarizes the available information.

| Property | Value | Source |

| CAS Number | 68765-52-6 | Commercial Suppliers |

| Molecular Formula | C₁₃H₁₁N₃ | Commercial Suppliers |

| Molecular Weight | 209.25 g/mol | Commercial Suppliers |

| Melting Point | 154 °C | ChemicalBook |

Discovery and History

There is no readily available information in the public domain detailing the specific discovery and historical development of this compound. Scientific literature does not currently provide a clear timeline or the key researchers involved in its initial synthesis and characterization.

Synthesis and Experimental Protocols

A detailed and validated experimental protocol for the synthesis of this compound is not described in the currently accessible scientific literature. While general methods for the synthesis of substituted aminobenzonitriles exist, a specific procedure for this compound, including reaction conditions, purification methods, and characterization data, is not available.

General Synthetic Considerations (Hypothetical):

The synthesis of this compound could potentially be approached through several synthetic routes, such as:

-

Nucleophilic Aromatic Substitution: Reaction of a di-halogenated benzonitrile with aniline followed by amination.

-

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling of a halogenated aminobenzonitrile with aniline.

-

Reduction of a Nitro Precursor: Synthesis of a corresponding nitro-substituted phenylaminobenzonitrile followed by reduction of the nitro group.

A hypothetical experimental workflow for a potential synthetic route is depicted below.

Caption: Hypothetical workflow for the synthesis of this compound.

Experimental Data (Characterization)

Comprehensive experimental data such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry for this compound are not available in published scientific literature. The lack of this data prevents a thorough confirmation of its chemical structure and purity.

Biological Activity and Mechanism of Action

The designation of this compound as a "Protein Degrader Building Block" suggests its potential role in the field of targeted protein degradation (TPD). TPD is a therapeutic strategy that utilizes the cell's natural protein disposal machinery to eliminate disease-causing proteins.

General Mechanism of Targeted Protein Degradation:

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a key technology in TPD. A PROTAC consists of three components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

This compound could potentially serve as a core structure or a fragment for the synthesis of ligands that bind to either a target protein or an E3 ligase.

Caption: General signaling pathway of targeted protein degradation via PROTACs.

However, no specific studies have been published that detail the use of this compound in the development of a protein degrader or elucidate its precise role in any biological signaling pathway.

Conclusion and Future Directions

This compound is a chemical entity with potential for application in drug discovery, particularly in the synthesis of targeted protein degraders. However, the current body of public scientific knowledge on this compound is sparse. To fully realize its potential, further research is critically needed in the following areas:

-

Development and publication of a robust and reproducible synthetic protocol.

-

Thorough characterization using modern analytical techniques (NMR, IR, MS, etc.).

-

Investigation into its biological activity and potential targets.

-

Elucidation of its mechanism of action if incorporated into a larger bioactive molecule.

This technical guide serves as a summary of the currently available information and a call for further investigation into the properties and applications of this intriguing molecule. Researchers in the fields of synthetic and medicinal chemistry are encouraged to explore the potential of this compound.

In Silico Modeling of 3-Amino-4-(phenylamino)benzonitrile Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed in silico modeling workflow for the characterization of 3-Amino-4-(phenylamino)benzonitrile, a small molecule with potential pharmacological applications. In the absence of extensive experimental data, this document outlines a systematic computational approach to predict its physicochemical properties, pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), identify potential protein targets, and elucidate the dynamics of its interactions. Detailed methodologies for ADMET prediction, molecular docking, molecular dynamics simulations, and pharmacophore modeling are presented. This guide serves as a foundational resource for initiating computational studies on this compound and similar novel chemical entities, aiming to accelerate drug discovery and development efforts.

Introduction to this compound

This compound is a small organic molecule with the chemical formula C₁₃H₁₁N₃.[1][2] Its structure features a benzonitrile core with an amino and a phenylamino group, suggesting its potential to engage in various non-covalent interactions with biological macromolecules. The presence of hydrogen bond donors (the amino groups) and a potential hydrogen bond acceptor (the nitrile group), along with a hydrophobic phenyl ring, indicates that this molecule could exhibit specific binding to protein targets.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁N₃ | [1][2] |

| Molecular Weight | 209.25 g/mol | [3] |

| Melting Point | 154 °C | [4] |

| Boiling Point | 408.6±35.0 °C (Predicted) | [4] |

| Density | 1.22±0.1 g/cm³ (Predicted) | [4] |

| pKa | 3.01±0.10 (Predicted) | [4] |

This table summarizes some of the known and predicted physicochemical properties of this compound.

Given its structural motifs, this compound warrants investigation for its potential biological activities. In silico modeling provides a rapid and cost-effective approach to explore its therapeutic potential.

Proposed In Silico Modeling Workflow

The following diagram outlines a comprehensive in silico workflow for the characterization of this compound.

Caption: A comprehensive in silico workflow for the characterization of novel small molecules.

Experimental Protocols

This section provides detailed, generalized protocols for the key in silico experiments outlined in the workflow.

In Silico ADMET Prediction

ADMET prediction is a critical initial step to assess the drug-likeness of a compound.[5][6][7][8]

Methodology:

-

Ligand Preparation:

-

The 2D structure of this compound is sketched using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

-

The structure is converted to a 3D format (e.g., SDF or MOL2) and energy minimized using a suitable force field (e.g., MMFF94).

-

-

ADMET Property Prediction:

-

Utilize web-based servers or standalone software (e.g., SwissADME, pkCSM, Discovery Studio).

-

Input the prepared ligand structure.

-

The software calculates a range of physicochemical and pharmacokinetic properties, including:

-

Absorption: Caco-2 permeability, human intestinal absorption.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

Excretion: Renal clearance.

-

Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

-

-

Data Presentation (Illustrative):

| ADMET Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Good oral bioavailability expected. |

| Caco-2 Permeability | High | Likely to be well-absorbed. |

| BBB Permeability | Low | Unlikely to cause CNS side effects. |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions. |

| AMES Toxicity | Non-toxic | Unlikely to be mutagenic. |

| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity. |

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[9][10][11][12]

References

- 1. appchemical.com [appchemical.com]

- 2. calpaclab.com [calpaclab.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | 68765-52-6 [amp.chemicalbook.com]

- 5. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 6. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 7. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 11. sites.ualberta.ca [sites.ualberta.ca]

- 12. Molecular Docking - An easy protocol [protocols.io]

Methodological & Application

Application Notes and Protocols for 3-Amino-4-(phenylamino)benzonitrile in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-(phenylamino)benzonitrile is a valuable chemical intermediate, primarily utilized as a foundational building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules engineered to recruit specific E3 ubiquitin ligases to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The unique structural features of this compound, including a primary aromatic amine and a nitrile group, allow for versatile chemical modifications and linker attachments, making it a key component in the development of novel protein degraders.

These application notes provide an overview of the utility of this compound in the construction of PROTACs, along with a representative experimental protocol for its incorporation into a PROTAC scaffold.

Principle of Application: A Building Block for PROTAC Synthesis

The primary application of this compound is in the assembly of PROTACs. A PROTAC molecule consists of three key components:

-

A ligand for the protein of interest (POI): This moiety binds to the target protein intended for degradation.

-

A ligand for an E3 ubiquitin ligase: This part of the molecule recruits an E3 ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).

-

A linker: This connects the POI ligand and the E3 ligase ligand.

This compound typically serves as a precursor or a core scaffold to which a linker and ultimately an E3 ligase ligand are attached. The primary amine group on the benzonitrile ring is a common site for derivatization, allowing for the covalent attachment of various linker structures. The phenylamino and benzonitrile moieties can be part of the pharmacophore that binds to the target protein, often a kinase.

Data Presentation: Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 68765-52-6 | [1][2] |

| Molecular Formula | C₁₃H₁₁N₃ | [1][2] |

| Molecular Weight | 209.25 g/mol | [1] |

| Melting Point | 154 °C | [1] |

| Appearance | Not Available | [1] |

| Purity | ≥96% (typical) |

Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis of a PROTAC using an amine-containing building block like this compound and the general mechanism of PROTAC-mediated protein degradation.

Caption: General workflow for PROTAC synthesis.

Caption: Mechanism of PROTAC-mediated degradation.

Experimental Protocols

The following is a representative, generalized protocol for the synthesis of a PROTAC molecule utilizing an amine-containing building block such as this compound. This protocol is based on common synthetic strategies for PROTACs and should be adapted and optimized for specific target proteins and E3 ligase ligands.

Objective: To synthesize a PROTAC by coupling this compound (as a warhead precursor) to a linker, followed by conjugation to an E3 ligase ligand.

Materials:

-

This compound

-

Desired linker with a reactive group for amine coupling (e.g., an acyl chloride or a carboxylic acid for amide bond formation)

-

E3 ligase ligand (e.g., a pomalidomide derivative) with a suitable functional group for coupling to the linker

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)

-

Coupling reagents: (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Protocol:

Step 1: Linker Attachment to this compound

-

Dissolve this compound (1 equivalent) in an appropriate anhydrous solvent such as DCM or DMF.

-

Add a base, such as TEA or DIPEA (1.5-2 equivalents), to the solution.

-

Slowly add the desired linker containing a reactive group (e.g., an acyl chloride, 1.1 equivalents) to the reaction mixture at 0 °C. If using a linker with a carboxylic acid, pre-activation with a coupling reagent like HATU or PyBOP will be necessary.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting intermediate (Building Block-Linker) by column chromatography on silica gel.

Step 2: Coupling of the Building Block-Linker Intermediate to the E3 Ligase Ligand

-

The Building Block-Linker intermediate will have a terminal functional group designed for coupling to the E3 ligase ligand (e.g., a carboxylic acid or an amine).

-

If the intermediate has a terminal carboxylic acid:

-

Dissolve the intermediate (1 equivalent) and the amine-functionalized E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

-

Add a coupling reagent such as HATU (1.2 equivalents) and a base like DIPEA (2 equivalents).

-

Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

-

-

If the intermediate has a terminal amine:

-

Follow a similar procedure as above, but with a carboxylic acid-functionalized E3 ligase ligand.

-

-

Once the reaction is complete, work up the reaction mixture as described in Step 1.

-

Purify the final PROTAC molecule using an appropriate method, such as preparative HPLC, to obtain the high-purity compound required for biological assays.

Step 3: Characterization

-

Confirm the identity and purity of the final PROTAC product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation Protocol (General Workflow):

-

Cell Culture: Culture a human cell line that expresses the target protein of interest under standard conditions.

-

PROTAC Treatment: Treat the cells with varying concentrations of the synthesized PROTAC for a specified period (e.g., 2, 4, 8, 16, 24 hours).

-

Western Blot Analysis:

-

Lyse the treated cells and quantify the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the target protein and a loading control (e.g., GAPDH or β-actin).

-

Incubate with a corresponding secondary antibody and visualize the protein bands using a suitable detection method.

-

Quantify the band intensities to determine the extent of protein degradation.

-

-

Dose-Response and Time-Course Studies: Perform experiments with a range of PROTAC concentrations to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and at different time points to understand the degradation kinetics.

Conclusion

This compound is a versatile and important building block for the synthesis of PROTACs. Its chemical structure allows for straightforward incorporation into PROTAC scaffolds, enabling the development of novel therapeutics for targeted protein degradation. The provided protocols offer a foundational framework for the synthesis and evaluation of PROTACs derived from this valuable intermediate. Researchers are encouraged to adapt and optimize these methods to suit their specific research goals and target proteins.

References

Application Notes and Protocols for 3-Amino-4-(phenylamino)benzonitrile in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation (TPD)

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's natural protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that only block a protein's function, TPD removes the entire protein, offering potential advantages in efficacy, durability of response, and the ability to target proteins previously considered "undruggable."[2] The two main classes of TPD agents are Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.

-

PROTACs are heterobifunctional molecules with three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5] By bringing the POI and E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[4][5]

-

Molecular glues are smaller molecules that induce or stabilize the interaction between an E3 ligase and a POI, often by altering the surface of the E3 ligase to create a new binding site for the target protein.[6]

The discovery of novel ligands for E3 ligases is crucial for expanding the scope and selectivity of TPD.[7][8] Currently, the most commonly used E3 ligases in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL).[6][8]

Potential Applications of 3-Amino-4-(phenylamino)benzonitrile in TPD

While this compound is not yet a well-established component in published TPD studies, its chemical structure suggests several potential applications as a versatile building block in the development of novel protein degraders. Its aniline and phenylamino moieties provide reactive sites for chemical modification and linker attachment, and the overall scaffold could serve as a starting point for fragment-based ligand discovery.

Hypothetical Application 1: Scaffold for Novel E3 Ligase Ligand Development

The development of new E3 ligase binders is a key area of research to overcome limitations of current PROTACs, such as cell-type specific expression of E3 ligases and acquired resistance.[8] Fragment-based screening is a powerful method for identifying new chemical matter that binds to E3 ligases.[7]

This compound could be used as a fragment in screening campaigns against novel E3 ligases. Its relatively small size and chemical handles are ideal for initial fragment screening. Hits identified from such screens could be further optimized through medicinal chemistry to develop potent and selective E3 ligase ligands.

Hypothetical Application 2: Building Block for PROTAC Synthesis

The primary amino group on the this compound scaffold provides a convenient attachment point for a linker, which can then be connected to a known POI ligand to create a novel PROTAC. The phenylamino group can be further modified to optimize binding affinity and selectivity. Aniline-containing molecules have been utilized as components of PROTAC linkers.

Experimental Protocols

The following are generalized protocols that would be relevant for evaluating the potential of this compound or its derivatives in a TPD context.

Protocol 1: Synthesis of a Hypothetical PROTAC using this compound

This protocol describes a general workflow for synthesizing a PROTAC where a derivative of this compound serves as a hypothetical E3 ligase binder.

Objective: To conjugate a derivative of this compound (as a hypothetical E3 ligase ligand) to a known ligand for a Protein of Interest (POI) via a PEG linker.

Materials:

-

Modified this compound with a carboxylic acid handle

-

POI ligand with a free amine group

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Triethylamine (TEA)

-

Dimethylformamide (DMF)

-

Reverse-phase HPLC for purification

-

Mass spectrometer and NMR for characterization

Procedure:

-

Activation of the E3 Ligand:

-

Dissolve the modified this compound (1.2 eq) in DMF.

-

Add EDC (1.5 eq) and NHS (1.5 eq).

-

Stir the reaction mixture at room temperature for 4 hours to form the NHS ester.

-

-

Coupling Reaction:

-

In a separate flask, dissolve the POI ligand (1 eq) in DMF.

-

Add TEA (3 eq) to the POI ligand solution.

-

Slowly add the activated E3 ligand solution to the POI ligand solution.

-

Stir the reaction at room temperature overnight.

-

-

Purification and Characterization:

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the crude product by reverse-phase HPLC.

-

Characterize the final PROTAC product by high-resolution mass spectrometry and NMR.

-

Protocol 2: Ternary Complex Formation Assay (Fluorescence Polarization)

Objective: To determine if the synthesized PROTAC can induce the formation of a ternary complex between the POI and the E3 ligase.

Materials:

-

Fluorescently labeled POI

-

Purified E3 ligase

-

Synthesized PROTAC

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

384-well microplates

-

Plate reader capable of fluorescence polarization measurements

Procedure:

-

Prepare a solution of the fluorescently labeled POI at a constant concentration in the assay buffer.

-

Create a serial dilution of the synthesized PROTAC.

-

In a 384-well plate, add the fluorescently labeled POI.

-

Add the serially diluted PROTAC to the wells.

-

Add the purified E3 ligase at a constant concentration.

-

Incubate the plate at room temperature for 1 hour.

-

Measure the fluorescence polarization of each well.

-

Plot the change in fluorescence polarization as a function of PROTAC concentration to determine the ternary complex formation.

Protocol 3: Western Blot for Protein Degradation

Objective: To quantify the degradation of the POI in cells treated with the synthesized PROTAC.

Materials:

-

Cell line expressing the POI

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Cell lysis buffer

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the synthesized PROTAC or DMSO for the desired time (e.g., 24 hours).

-

Harvest the cells and lyse them in lysis buffer.

-

Quantify the total protein concentration using a BCA assay.

-

Normalize the protein concentrations for all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the primary antibodies for the POI and the loading control.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the extent of POI degradation.

Data Presentation